Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a dichlorophenyl group, and a morpholino moiety, which collectively contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Dichlorophenyl Group: This step often involves the halogenation of a phenyl ring using reagents such as chlorine or bromine in the presence of a catalyst.
Morpholino Group Attachment: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d][1,3]dioxole intermediate is replaced by the morpholino moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholino group, where nucleophiles such as amines or thiols replace the morpholino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with replaced morpholino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone involves its interaction with specific molecular targets within cells. The compound is known to:
Inhibit Enzyme Activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions, leading to altered metabolic pathways.
Induce Apoptosis: Studies have shown that this compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Modulate Protein-Protein Interactions: It can interfere with protein-protein interactions, affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone can be compared with other similar compounds to highlight its uniqueness:
Benzo[d][1,3]dioxole Derivatives: Compounds such as 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have been studied for their anticancer activities. These compounds share the benzo[d][1,3]dioxole core but differ in their substituents and biological activities.
Dichlorophenyl Compounds: Similar compounds with dichlorophenyl groups have been explored for their antimicrobial and anti-inflammatory properties. The presence of the dichlorophenyl group contributes to the compound’s overall biological activity.
Morpholino Derivatives: Compounds containing morpholino groups are known for their ability to modulate enzyme activities and protein interactions. The morpholino moiety in this compound enhances its solubility and bioavailability.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities. Continued research on this compound and its derivatives may lead to the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(3,5-dichlorophenyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO4/c19-13-5-12(6-14(20)8-13)17-9-21(3-4-23-17)18(22)11-1-2-15-16(7-11)25-10-24-15/h1-2,5-8,17H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWLQPMSKJWNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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